o-Phosphohomoserine

Catalog No.
S1906716
CAS No.
4210-66-6
M.F
C4H10NO6P
M. Wt
199.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Phosphohomoserine

CAS Number

4210-66-6

Product Name

o-Phosphohomoserine

IUPAC Name

(2S)-2-amino-4-phosphonooxybutanoic acid

Molecular Formula

C4H10NO6P

Molecular Weight

199.1 g/mol

InChI

InChI=1S/C4H10NO6P/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1

InChI Key

FXDNYOANAXWZHG-VKHMYHEASA-N

SMILES

C(COP(=O)(O)O)C(C(=O)O)N

Synonyms

homoserine phosphate, O-phosphohomoserine, O-phosphohomoserine, (DL)-isomer

Canonical SMILES

C(COP(=O)(O)O)C(C(=O)O)N

Isomeric SMILES

C(COP(=O)(O)O)[C@@H](C(=O)O)N

Role in Amino Acid Metabolism

O-PHOS plays a crucial role in the biosynthesis of several essential amino acids, including threonine and methionine. It acts as an intermediate metabolite in the threonine pathway, where it is converted to threonine by the enzyme threonine synthase []. Research on O-PHOS helps scientists understand the regulation and manipulation of this vital metabolic pathway for various purposes, such as improving crop yields or developing new drugs [].

Bacterial Studies

O-PHOS is an important metabolite in various bacteria, including Escherichia coli. Scientists study its role in bacterial growth, development, and response to environmental stress []. Understanding O-PHOS metabolism in bacteria can contribute to the development of new antibiotics or strategies to combat bacterial infections [].

Potential Therapeutic Applications

Recent research suggests O-PHOS might have potential therapeutic applications. Studies have explored its role in neurodegenerative diseases like Alzheimer's disease, though the mechanisms are still under investigation []. Additionally, research is ongoing to determine if O-PHOS supplementation could be beneficial for certain metabolic disorders [].

O-Phosphohomoserine is a phosphorylated derivative of homoserine, an α-amino acid that plays a significant role in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine. Its chemical formula is C₄H₁₀N₁O₆P, and it is characterized by the presence of a phosphate group attached to the hydroxyl group of homoserine. This compound is primarily found in organisms such as Escherichia coli, where it serves as an important metabolic intermediate in various biochemical pathways .

  • Formation: It is synthesized from L-homoserine through the action of homoserine kinase, which phosphorylates homoserine using adenosine triphosphate (ATP) as a phosphate donor:
    L Homoserine+ATPO Phosphohomoserine+ADP+H+\text{L Homoserine}+\text{ATP}\rightarrow \text{O Phosphohomoserine}+\text{ADP}+\text{H}^+
  • Conversion to Threonine: O-Phosphohomoserine can be converted into threonine via threonine synthase, which catalyzes the transfer of the phosphate group .
  • Dephosphorylation: It can also undergo dephosphorylation to regenerate homoserine, which can subsequently participate in other metabolic pathways.

O-Phosphohomoserine exhibits biological activity primarily through its role as a precursor in amino acid biosynthesis. It has been identified as an antagonist of N-methyl-D-aspartate receptors in the rat hippocampus, indicating potential implications in neurobiology and pharmacology . Furthermore, it participates in feedback inhibition mechanisms within metabolic pathways, influencing the activity of enzymes involved in amino acid synthesis .

O-Phosphohomoserine can be synthesized through various methods:

  • Enzymatic Synthesis: The most common method involves enzymatic phosphorylation of L-homoserine using homoserine kinase. This process requires ATP and results in the formation of O-phosphohomoserine along with adenosine diphosphate (ADP) and protons.
  • Chemical Synthesis: Alternative synthetic routes may involve chemical phosphorylation techniques, although these methods are less commonly employed compared to enzymatic approaches.
  • Isotope Labeling: Research has explored the synthesis of isotopically labeled variants of O-phosphohomoserine for use in metabolic studies and tracer experiments .

O-Phosphohomoserine has several applications:

  • Biochemical Research: It serves as a substrate for studying enzyme kinetics and metabolic pathways involving amino acid biosynthesis.
  • Pharmacological Studies: Due to its antagonistic properties towards certain receptors, it may have implications in drug development for neurological disorders.
  • Metabolic Engineering: It can be utilized in metabolic engineering strategies aimed at enhancing amino acid production in microbial systems.

Interaction studies involving O-phosphohomoserine have focused on its role within metabolic pathways and its interactions with various enzymes:

  • Enzyme Interactions: It acts as a substrate for threonine synthase and is involved in feedback inhibition of key enzymes like aspartate kinase.
  • Receptor Interactions: As an NMDA receptor antagonist, it has been studied for its effects on synaptic transmission and potential therapeutic applications .

Several compounds are structurally or functionally similar to O-phosphohomoserine:

CompoundStructure SimilarityUnique Features
HomoserineParent compoundNon-phosphorylated form; involved in amino acid synthesis .
ThreonineIsomeric relationshipDirectly derived from O-phosphohomoserine; essential amino acid .
O-SuccinylhomoserineStructural derivativeInvolved in methionine biosynthesis; differs by succinylation .
O-Phosphono-L-homoserinePhosphate variantExhibits distinct biological activities; used in pharmacological studies .

O-Phosphohomoserine's unique position lies in its dual role as both a substrate for threonine synthesis and an NMDA receptor antagonist, distinguishing it from other related compounds. Its involvement in critical metabolic pathways highlights its significance within biochemistry and pharmacology.

Physical Description

Solid

XLogP3

-5.5

LogP

-3.82

Sequence

X

Other CAS

4210-66-6

Wikipedia

O-phospho-L-homoserine

Dates

Modify: 2023-08-16

Explore Compound Types